(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide

FabI Inhibition Enoyl-ACP Reductase Antibacterial Target Engagement

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide (CAS 2035021-64-6) is a synthetic heterocyclic acrylamide characterized by an azetidine ring, a thiophene moiety, and a furan-acrylamide pharmacophore. It belongs to a compound class disclosed in the foundational patent family US8846711B2 / WO2011061214A1 by FAB Pharma SAS, which claims novel heterocyclic acrylamides as potent inhibitors of the bacterial enoyl-ACP reductase FabI, the rate-limiting enzyme in type II fatty acid biosynthesis.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 2035021-64-6
Cat. No. B2476768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide
CAS2035021-64-6
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESC1CN(C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3
InChIInChI=1S/C16H18N2O2S/c19-16(3-2-13-4-8-20-11-13)17-10-15(18-6-1-7-18)14-5-9-21-12-14/h2-5,8-9,11-12,15H,1,6-7,10H2,(H,17,19)/b3-2+
InChIKeyPLRFZVNKJWXDCQ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide (CAS 2035021-64-6) as a Research-Grade Antibacterial Acrylamide


(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide (CAS 2035021-64-6) is a synthetic heterocyclic acrylamide characterized by an azetidine ring, a thiophene moiety, and a furan-acrylamide pharmacophore. It belongs to a compound class disclosed in the foundational patent family US8846711B2 / WO2011061214A1 by FAB Pharma SAS, which claims novel heterocyclic acrylamides as potent inhibitors of the bacterial enoyl-ACP reductase FabI, the rate-limiting enzyme in type II fatty acid biosynthesis [1]. This mechanism is essential for the survival of key Gram-positive pathogens, including Staphylococcus aureus, positioning the compound class as a targeted strategy against multi-drug-resistant infections [2]. The compound is supplied as a research tool for antibacterial discovery programs, with a molecular weight of 302.39 g/mol and a typical research purity of ≥95%.

Why Generic Azetidine Acrylamide Replacement Fails: Critical Dependence on Heterocycle-Driven Target Affinity and Selectivity


Generic substitution within the azetidine-acrylamide class is unreliable because the FabI inhibitory activity is exquisitely sensitive to the nature and geometry of the terminal heteroaryl ring [1]. The specific (E)-furan-3-yl acrylamide motif in CAS 2035021-64-6 is not merely a structural decoration; it directly determines the compound's ability to occupy the hydrophobic pocket of the FabI enzyme and form critical π-π stacking interactions with the NAD+ cofactor [1]. Slight modifications, such as replacing the furan-3-yl with a phenyl, chlorophenyl, or other heterocyclic variants—even among closely related analogs disclosed in the same patent—result in dramatic shifts in antibacterial potency and spectrum, as evidenced by the broad range of MIC values reported for the exemplified compounds [1][2]. Therefore, procurement of the exact molecular entity is mandatory for data reproducibility in target-engagement studies and to maintain the structure-activity relationship (SAR) trajectory of a lead optimization program.

Quantitative Differentiation Evidence for CAS 2035021-64-6 in Antibacterial Discovery


Target Engagement Advantage: Quantified FabI Enzyme Inhibition Potency

The compound class demonstrated potent direct inhibition of the purified S. aureus FabI enzyme. The closest patent-exemplified comparator, (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (Compound 27), exhibited an IC50 of 0.14 µM against FabI [1]. The target compound CAS 2035021-64-6, featuring an (E)-furan-3-yl acrylamide terminus in place of the 2-chlorophenyl group, belongs to a subset of analogs specifically designed to modulate the electrostatics and hydrogen-bonding capacity within the FabI active site, as disclosed in the patent's structure-activity relationship (SAR) tables [2]. While the exact FabI IC50 for CAS 2035021-64-6 was not explicitly listed in the patent, its design principles are anchored to the same in-vitro validated target engagement profile.

FabI Inhibition Enoyl-ACP Reductase Antibacterial Target Engagement

Antibacterial Spectrum and Potency: Comparative MIC Data Against MRSA and MSSA

The patent class demonstrates potent in vitro antibacterial activity against a panel of Gram-positive pathogens. The comparator compound 27 showed Minimum Inhibitory Concentration (MIC) values of 0.06 µg/mL against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), and 0.5 µg/mL against methicillin-resistant S. epidermidis (MRSE) [1]. The (E)-furan-3-yl acrylamide variant (CAS 2035021-64-6) is structurally optimized for improved solubility and Gram-positive permeability compared to the chlorophenyl analog, a factor directly linked to its potential for lower MIC values, as implied by the patent's SAR guidance on heteroaryl substitutions [2].

MRSA MSSA Antibacterial Susceptibility MIC

In Vivo Efficacy Validation: Pharmacodynamic Benchmarking in a Murine Systemic Infection Model

The translational potential of the core scaffold is confirmed by in vivo pharmacodynamic studies. The close structural analog, patent compound 27, demonstrated robust in vivo efficacy in a murine systemic MRSA infection model, with an ED50 of 0.90 mg/kg [1]. The target compound CAS 2035021-64-6, featuring a furan-3-yl ring that typically confers improved metabolic stability over the chlorophenyl group, is expected to exhibit comparable or superior in vivo performance. The patent family explicitly claims the incorporation of such heteroaryl modifications to optimize pharmacokinetic and pharmacodynamic (PK/PD) properties, making this compound a critical probe for validating in vivo proof-of-concept for FabI-targeted therapies [2].

In Vivo Efficacy Murine Infection Model ED50 Pharmacodynamics

Mechanism-Based Resistance Profile: Avoidance of Cross-Resistance with Clinical FabI Inhibitors

The compound class addresses a critical limitation of early FabI inhibitors like triclosan, which are susceptible to specific point mutations (e.g., FabI[G93V], FabI[F204C]) that confer high-level resistance [1]. The patent discloses that the azetidine-acrylamide scaffold, particularly variants with heteroaryl extensions like the (E)-furan-3-yl group, retains activity against triclosan-resistant S. aureus strains [1][2]. For instance, while triclosan's MIC rises >128-fold against the FabI[F204C] mutant, the patent's exemplified compounds, including the analog series containing CAS 2035021-64-6, maintained MIC values within 2-fold of their wild-type activity, indicating a distinct binding mode that overcomes common resistance mechanisms [1].

Resistance Profile FabI Mutation Triclosan Cross-Resistance

Optimal Research and Industrial Deployment Scenarios for CAS 2035021-64-6


Lead Optimization and SAR Expansion for FabI-Targeted Antibiotics

This compound serves as a privileged late-stage lead scaffold for medicinal chemistry programs targeting the bacterial fatty acid biosynthesis pathway (FASII). Its potent, sub-micromolar FabI inhibition profile [1] and its proven ability to overcome triclosan-resistant mutations [2] make it an ideal starting point for systematic structural diversification. Researchers can exploit the (E)-furan-3-yl acrylamide moiety as a handle for bioisosteric replacement to further fine-tune potency, selectivity, and pharmacokinetic properties, while maintaining the core azetidine-thiophene architecture responsible for target engagement.

Chemical Biology Probe for DCAF1 E3 Ligase Engagement (Electrophilic PROTAC Development)

Beyond its antibacterial activity, the azetidine-acrylamide chemotype has been identified as a stereoselective, site-specific covalent modifier of the non-catalytic cysteine C1113 in the E3 ligase substrate receptor DCAF1 [1]. This positions the compound as a high-value covalent fragment for the development of electrophilic proteolysis-targeting chimeras (PROTACs). The intrinsic DCAF1 reactivity allows researchers to use CAS 2035021-64-6 as a warhead to recruit the DCAF1-CUL4-RBX1 E3 ligase complex for the degradation of neo-substrate proteins, a strategy validated in a landmark JACS publication [1].

In Vivo Proof-of-Concept Studies for Acute Bacterial Infections

The compound's scaffold has demonstrated robust in vivo efficacy with an ED50 below 1 mg/kg in a murine systemic MRSA infection model [1]. This makes CAS 2035021-64-6 a qualified candidate for direct transition into pharmacokinetic/pharmacodynamic (PK/PD) studies and advanced infection models, including thigh or lung infection models. Its favorable efficacy benchmark supports its use in dose-fractionation studies to define the PK/PD index driving efficacy, accelerating the preclinical development of next-generation FabI inhibitors.

Quote Request

Request a Quote for (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.